XLogP3 Lipophilicity Advantage Over the 5‑Methyl Analog
The target compound exhibits an XLogP3-AA value of 2.3, which is 0.4 log units higher than the 1.9 recorded for the 5‑methyl‑1‑(pentan‑3‑yl)‑1H‑pyrazole‑4‑carboxylic acid analog under the same PubChem XLogP3 computational protocol [1][2]. This difference corresponds to an approximately 2.5‑fold greater predicted octanol‑water partition coefficient.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 5-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid (CID 61270534); XLogP3-AA = 1.9 |
| Quantified Difference | Δ XLogP3 = +0.4 (approx. 2.5× higher P) |
| Conditions | XLogP3 3.0 algorithm, PubChem computed properties |
Why This Matters
In lead optimization, a 0.4 logP increase can significantly shift a compound's position within Lipinski space and alter its membrane-passage kinetics; researchers optimizing pharmacokinetic profiles may require the ethyl congener to avoid potency drops or solubility failures observed with the 5‑methyl variant.
- [1] PubChem Compound Summary for CID 61270537, 5-ethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 61270534, 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information (2025). View Source
